molecular formula C13H11NO2 B15082343 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)- CAS No. 100727-30-8

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)-

Cat. No.: B15082343
CAS No.: 100727-30-8
M. Wt: 213.23 g/mol
InChI Key: AHPMKYXDPNFYIM-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)- is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of N-substituted phthalimides: This method involves the reaction of N-substituted phthalimides with cyclopentadiene under acidic or basic conditions.

    Palladium-catalyzed coupling reactions: These reactions can be used to introduce the cyclopentenyl group onto the isoindole core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield reduced isoindole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the isoindole core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroisoindoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a scaffold for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)- involves its interaction with specific molecular targets and pathways. This could include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    DNA interaction: The compound could intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide derivatives: Compounds with similar structures but different substituents.

    Isoindoline derivatives: Reduced forms of isoindole compounds.

    Cyclopentene derivatives: Compounds with similar cyclopentene rings but different core structures.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)- is unique due to its specific combination of the isoindole core and the cyclopentenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

100727-30-8

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-cyclopent-2-en-1-ylisoindole-1,3-dione

InChI

InChI=1S/C13H11NO2/c15-12-10-7-3-4-8-11(10)13(16)14(12)9-5-1-2-6-9/h1,3-5,7-9H,2,6H2

InChI Key

AHPMKYXDPNFYIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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